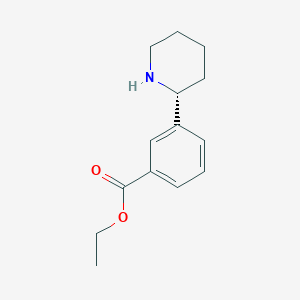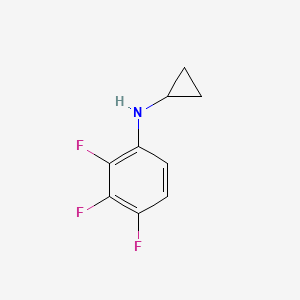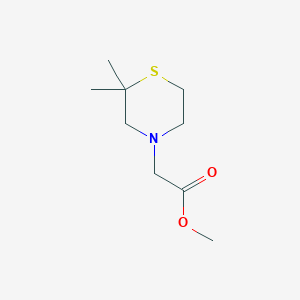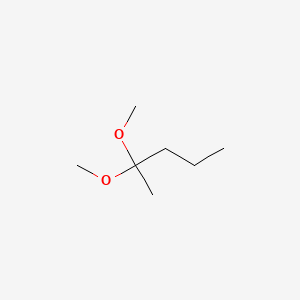
2,2-Dimethoxypentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxypentane is an organic compound with the molecular formula C7H16O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two methoxy groups attached to the second carbon of a pentane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dimethoxypentane can be synthesized through the reaction of 2-pentanone with methanol in the presence of an acid catalyst. The reaction typically involves the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the final product.
Industrial Production Methods
In an industrial setting, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous distillation to separate the desired compound from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethoxypentane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to form 2-pentanone and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents and conditions used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: 2-pentanone and methanol.
Oxidation: Carboxylic acids or aldehydes.
Substitution: Various substituted pentane derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethoxypentane is used in scientific research for various applications:
Chemistry: It serves as a reagent in organic synthesis and as a solvent for certain reactions.
Biology: The compound is used in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethoxypentane involves its interaction with various molecular targets and pathways. For example, during hydrolysis, the compound reacts with water to form 2-pentanone and methanol. This reaction is catalyzed by acids or bases, which facilitate the cleavage of the methoxy groups.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylpentane: An isomer of heptane with similar physical properties but different chemical reactivity.
2,2-Dimethoxypropane: A related compound with two methoxy groups attached to a propane chain.
Uniqueness
2,2-Dimethoxypentane is unique due to its specific structure, which allows it to undergo distinct chemical reactions compared to its analogs. Its dual methoxy groups make it a versatile reagent in organic synthesis and industrial applications.
Propiedades
Número CAS |
55904-98-8 |
|---|---|
Fórmula molecular |
C7H16O2 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
2,2-dimethoxypentane |
InChI |
InChI=1S/C7H16O2/c1-5-6-7(2,8-3)9-4/h5-6H2,1-4H3 |
Clave InChI |
IRAHAFAANXPSRY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)
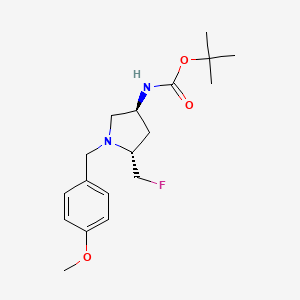
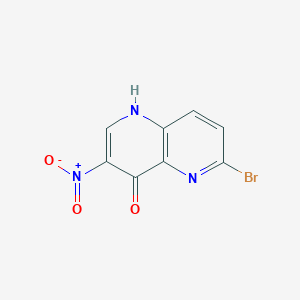
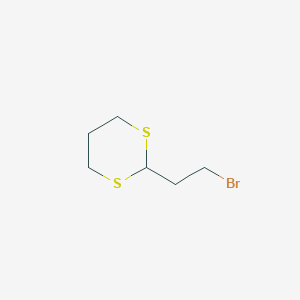

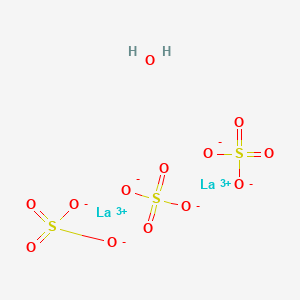


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12842988.png)
